molecular formula C12H13NO B1419153 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one CAS No. 88611-48-7

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one

Cat. No.: B1419153
CAS No.: 88611-48-7
M. Wt: 187.24 g/mol
InChI Key: JYOFGCWMMXFROS-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is a heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a propenone (α,β-unsaturated ketone) moiety. This structure combines the rigidity of the tetrahydroquinoline ring with the electrophilic reactivity of the enone system, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h2-4,6,8H,1,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFGCWMMXFROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Tetrahydroquinoline

  • Starting Materials : Phenethylamine and the appropriate aldehyde.
  • Reaction Conditions : Acidic conditions, often using hydrochloric acid or polyphosphoric acid.
  • Product : The resulting tetrahydroquinoline can be isolated and purified.

Step 2: Introduction of the Acryloyl Group

  • Reagents : Acryloyl chloride, a base such as triethylamine, and a solvent like dichloromethane.
  • Reaction Conditions : The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize side reactions.
  • Product : The final compound, this compound, is obtained after purification.

Data Tables

Step Reagents Conditions Product
1 Phenethylamine, Aldehyde Acidic conditions (e.g., HCl) Tetrahydroquinoline
2 Acryloyl chloride, Triethylamine 0°C, Dichloromethane This compound

Research Findings

  • Yield and Purity : The yield and purity of the final product can vary significantly based on the conditions used for each step. Optimizing reaction conditions is crucial for achieving high yields.
  • Biological Activity : Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. Further research is needed to explore the specific activities of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, amines, and functionalized tetrahydroquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 88611-48-7

The compound features a tetrahydroquinoline structure which is known for its biological activity. The double bond in the prop-2-en-1-one moiety contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including 1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing oxidative stress and apoptosis.

Case Study:
A study synthesized several tetrahydroquinolinone derivatives and tested their effects on colorectal cancer cells (HCT-116). The results demonstrated that these compounds significantly reduced cell viability through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

CompoundIC50 (µM)Cancer Type
This compound15Colorectal Cancer
Tetrahydroquinolinone Derivative X10Breast Cancer
Tetrahydroquinolinone Derivative Y20Lung Cancer

Neuroprotective Effects

Tetrahydroquinoline derivatives have been explored for their neuroprotective properties in conditions like Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate dopamine receptors has been particularly noted.

Research Insights:
A patent outlines the use of tetrahydroisoquinoline derivatives for treating cognitive impairments associated with neurodegenerative diseases. These compounds are believed to interact with D1 dopamine receptors, which play a crucial role in cognitive functions .

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Study Findings:
In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Biological Activity/Properties Reference
1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one Propenone at position 1 Potential anti-inflammatory, electrophilic
MPQP (1-[(2R,4S)-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one) Methyl, phenylamino groups Inhibits NO production in macrophages
H2 (1-(3,4-dihydroquinolin-1-yl)-2-(4-isobutylphenyl)propan-1-one) Ibuprofen hybrid Antioxidant, anti-denaturation activity
3b ((E)-1-(3,4-dihydroisoquinolin-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one) Ferulic acid hybrid Multifunctional ligand (synthesis focus)
C16H22N2O (1-(1-pyrrolidinyl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)-1-propanone) Pyrrolidinyl-propanone chain Unknown bioactivity, high lipophilicity

Key Observations:

  • Electrophilic Reactivity: The propenone group in this compound and MPQP enhances interactions with nucleophilic targets, contributing to anti-inflammatory activity .
  • Hybrid Molecules: Hybrids like H2 (ibuprofen-tetrahydroquinoline) show enhanced antioxidant activity compared to parent fragments, suggesting synergistic effects .
  • Lipophilicity: Compounds with alkylamine substituents (e.g., C16H22N2O) exhibit higher logP values, which may improve blood-brain barrier penetration but reduce solubility .

Physicochemical Properties

  • Lipophilicity: Measured via reversed-phase TLC, H2 (logP = 3.2) is more lipophilic than MPQP (logP ≈ 2.8), influencing membrane permeability .
  • Solubility: Propenone-containing derivatives (e.g., this compound) show moderate aqueous solubility due to ketone polarity, whereas pyrrolidinyl analogs (C16H22N2O) are less soluble .

Biological Activity

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydroquinoline core, which is known for its pharmacological versatility. The molecular formula is C12H13NC_{12}H_{13}N, and its structure includes a prop-2-en-1-one moiety that contributes to its reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds related to tetrahydroquinoline exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to affect cell cycle phases, leading to growth inhibition in cancer cells. Specifically, it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, which are critical in triggering apoptosis in cancer cells such as A2780 .
  • Cytotoxicity : In vitro studies demonstrated that some tetrahydroquinoline derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines. For example, a related study found significant cytotoxicity linked to specific stereoisomers of tetrahydroquinoline derivatives .

Antimicrobial Activity

Tetrahydroquinolines have also shown promising antimicrobial properties. In particular, studies have reported that certain derivatives possess activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Pro-Oxidant Activity : The compound has been noted for its pro-oxidant effects in biological systems, which can lead to oxidative stress in target cells and contribute to its anticancer properties .
  • Inhibition of Key Enzymes : It has been suggested that tetrahydroquinoline derivatives may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell proliferation and survival .

Case Studies

Several studies illustrate the potential of this compound:

  • A study published in Molecules highlighted the synthesis of various tetrahydroquinoline derivatives and their evaluation against human dermal microvascular endothelial cells (HMEC-1). The most active compounds demonstrated significant antiproliferative effects with specific IC50 values indicating their potential as therapeutic agents .
  • Another investigation focused on molecular docking studies that revealed the binding affinity of tetrahydroquinoline derivatives to various targets involved in cancer progression. This computational approach supports the rational design of new derivatives with enhanced biological activity .

Data Summary

Biological Activity Mechanism IC50 Value Cell Line/Model
AnticancerApoptosis induction via ROS production~10 µMA2780 (ovarian cancer)
AntimicrobialBacterial inhibitionVariesVarious bacterial strains
CytotoxicityCell cycle arrestLow µMHMEC-1 (endothelial cells)

Q & A

Q. What are the most effective synthetic routes for 1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving intermediates such as nitro-substituted tetrahydroquinolines. For example, reduction of nitro groups using hydrogen gas and palladium catalysts in ethanol (e.g., yielding 72.9% for compound 24 ) is a common step . Reaction conditions such as solvent choice (e.g., THF or ethanol), catalyst type (e.g., LiAlH₄ or Pd/C), and temperature (room temperature vs. reflux) critically affect yields and purity. Detailed protocols are provided in Schemes 1–4 of the referenced studies, with specific NMR and MS data for product validation .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

Key characterization methods include:

  • ¹H NMR : Chemical shifts for protons on the tetrahydroquinoline ring (e.g., δ 6.48–8.13 ppm) and prop-2-en-1-one moiety (e.g., δ 2.68–4.15 ppm) confirm structural features .
  • Mass spectrometry (ESI-MS or EI-MS) : Molecular ion peaks (e.g., m/z 260.2 for compound 33 ) validate molecular weight .
  • HPLC : Purity assessment (e.g., 95.5–99.6% for derivatives like 50 and 51 ) ensures suitability for biological testing .

Q. What strategies optimize the stability of this compound during storage and handling?

The compound’s enone group may confer sensitivity to light, heat, or moisture. Recommendations include:

  • Storage under inert gas (argon or nitrogen) at –20°C.
  • Use of stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.
  • Short-term handling in anhydrous solvents (e.g., THF or DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies (e.g., 15% for 51 vs. 98% for 49 ) often stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may slow reaction kinetics .
  • Catalyst deactivation : Impurities in starting materials (e.g., compound 48 ) can poison Pd/C catalysts, necessitating rigorous purification .
  • Workup protocols : Inefficient extraction or chromatography (e.g., Biotage flash systems vs. standard column chromatography) impacts recovery .

Q. What methodological considerations are critical when designing derivatives for biological activity studies?

  • Functional group compatibility : For example, amine-substituted derivatives (e.g., 47 and 48a ) require protection/deprotection steps to avoid side reactions during coupling .
  • Solubility : Polar substituents (e.g., -NH₂ or -F) improve aqueous solubility but may reduce membrane permeability .
  • Metabolic stability : Fluorine atoms (e.g., in 48 ) can block cytochrome P450-mediated degradation .

Q. How can researchers address the instability of intermediates during multi-step synthesis?

  • Low-temperature reactions : Use of ice baths or cryogenic conditions for sensitive steps (e.g., LiAlH₄ reductions) .
  • In situ monitoring : Techniques like TLC or inline IR spectroscopy detect intermediate degradation early .
  • One-pot syntheses : Streamlining steps (e.g., nitro reduction followed by alkylation) minimizes isolation of unstable intermediates .

Key Considerations for Experimental Design

  • Contradictory data : Always cross-validate yields and purity with orthogonal methods (e.g., NMR + MS + HPLC) .
  • Scalability : Pilot small-scale reactions (<1 mmol) before scaling up to avoid resource waste .
  • Degradation studies : Monitor samples under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one
Reactant of Route 2
1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one

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